6-(1-Piperidinyl)-2,4-pyrimidinediamine

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Minoxidil impurity profiling demands authentic reference standards; substituting with Minoxidil or other analogs compromises analytical accuracy. 6-(1-Piperidinyl)-2,4-pyrimidinediamine (Desoxyminoxidil) is the official Minoxidil EP Impurity E, essential for HPLC/UPLC/LC-MS method validation and batch release testing. • Distinct MW (193.25 vs 209.25 g/mol) ensures unequivocal identification. • Critical for deconvoluting N-oxide pharmacophore contributions in SAR studies. • Versatile 2,4-diaminopyrimidine scaffold for kinase inhibitor library synthesis. Reliable, high-purity supply for regulatory-compliant pharmaceutical analysis.

Molecular Formula C8H13N5
Molecular Weight 179.22 g/mol
Cat. No. B13719406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1-Piperidinyl)-2,4-pyrimidinediamine
Molecular FormulaC8H13N5
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC(=NC(=C2)N)N
InChIInChI=1S/C8H13N5/c9-6-5-7(12-8(10)11-6)13-3-1-2-4-13/h5H,1-4H2,(H4,9,10,11,12)
InChIKeyDVCLGDDFGUFHPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(1-Piperidinyl)-2,4-pyrimidinediamine: Overview


6-(1-Piperidinyl)-2,4-pyrimidinediamine (CAS: 24867-26-3), also known as Desoxyminoxidil, is a heterocyclic organic compound belonging to the 2,4-diaminopyrimidine class [1]. It is structurally identical to the clinically used vasodilator and hair growth stimulant Minoxidil (CAS: 38304-91-5), except for the absence of the N-oxide moiety at the 3-position of the pyrimidine ring . This single atomic difference fundamentally alters its physicochemical properties, biological activity, and pharmacological profile .

Minoxidil EP Impurity E reference standard for analytical release testing
SAR probe for N-oxide contribution to pharmacological profile
2,4-Diaminopyrimidine building block for kinase inhibitor synthesis
Not a functional Minoxidil substitute; lacks N-oxide required for bioactivation.

6-(1-Piperidinyl)-2,4-pyrimidinediamine: Not a Minoxidil Substitute


Substituting this compound with its close analog Minoxidil or other 2,4-diaminopyrimidines in a research or analytical context is scientifically invalid. The absence of the 3-oxide group in 6-(1-Piperidinyl)-2,4-pyrimidinediamine results in a distinct chemical entity with different molecular weight, lipophilicity (LogP), acid-base properties (pKa), and solubility . Critically, the N-oxide is required for the biological activation of Minoxidil into its sulfate metabolite, which is the actual potassium channel opener [1]. Consequently, this compound is not a functional substitute for Minoxidil in biological assays but is essential as an authentic reference standard for impurity profiling (Minoxidil EP Impurity E) [2].

Bioactivation pathway
Absence of N-oxide prevents metabolic conversion to active sulfate metabolite; may not replace Minoxidil in biological assays.
Physicochemical profile
Distinct LogP, pKa, and ionization at pH 7.4 alters chromatographic behavior and membrane permeability relative to Minoxidil.
Interchangeability
May not directly transfer into Minoxidil-based methods or functional studies; requires validation as an impurity reference standard only.

6-(1-Piperidinyl)-2,4-pyrimidinediamine: Differentiating Properties


Molecular Weight: A Basis for Impurity Profiling

The compound differs from Minoxidil by the absence of a single oxygen atom. This results in a molecular weight of 193.25 g/mol, compared to 209.25 g/mol for Minoxidil [1]. This 16.00 Da difference is the precise basis for its role as a primary reference standard for Minoxidil EP Impurity E, enabling accurate quantification and identification in HPLC and LC-MS assays [2].

Molecular Weight
Head-to-head
16.00 Da difference
Basis for impurity identification by mass spectrometry
Calculated from C9H15N5 vs C9H15N5O
Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Lipophilicity Shift: Chromatographic & Permeability Effects

The removal of the polar N-oxide group substantially alters lipophilicity. The calculated LogP (XLogP3) for 6-(1-Piperidinyl)-2,4-pyrimidinediamine is 0.8 [1], whereas Minoxidil has a reported experimental LogP of 1.24 [2]. While both are moderately lipophilic, the difference in partition coefficient leads to distinct chromatographic retention times and will influence passive membrane permeability in cellular assays.

Lipophilicity (LogP)
Reported
XLogP3 0.8 vs experimental 1.24
Earlier elution in RP-HPLC; altered passive permeability
Target: computed XLogP3; comparator: experimental LogP
Chromatography Drug Design Physicochemical Properties

DMSO Solubility: Practical Stock Preparation

The compound exhibits solubility that is practical for analytical and research applications. It is reported as freely soluble in DMSO and dilute HCl, slightly soluble in methanol and ethanol, and insoluble in acetone . Its predicted aqueous solubility is 3.07 mg/mL . In contrast, Minoxidil has a reported water solubility of 2.2 mg/mL [1]. The improved solubility in DMSO for the desoxy analog is a practical advantage for preparing concentrated stock solutions for in vitro assays or chromatographic standards.

Solubility
Reported
Freely soluble in DMSO; aqueous 3.07 mg/mL vs 2.2 mg/mL
Enables concentrated stock solutions, reducing vehicle effects
Predicted aqueous solubility; room temperature
Formulation Analytical Chemistry Sample Preparation

pKa Profile: Ionization State at Physiological pH

The acid-base properties differ significantly. 6-(1-Piperidinyl)-2,4-pyrimidinediamine exhibits two distinct pKa values: the aromatic amines at 4.2±0.3 and the piperidine nitrogen at 8.5±0.5 . In contrast, Minoxidil has a single reported pKa of 4.61 [1]. The presence of a more basic piperidine nitrogen (pKa ~8.5) in the desoxy compound means it will be predominantly protonated and carry a positive charge at physiological pH, a state that Minoxidil does not share. This difference directly impacts binding interactions, membrane permeability, and salt formation.

pKa Profile
Reported
Dual pKa: amines 4.2, piperidine 8.5 vs single pKa 4.61
Protonated at pH 7.4; impacts binding and salt formation
25°C; predicted values
Medicinal Chemistry Biophysical Chemistry Drug Design

6-(1-Piperidinyl)-2,4-pyrimidinediamine: Research & QC Applications


Pharmaceutical QC: Minoxidil Impurity Reference

The primary procurement driver is its use as a high-purity reference standard for Minoxidil EP Impurity E. Its exact mass difference from the parent drug (193.25 vs. 209.25 g/mol) allows for unequivocal identification and quantification in HPLC, UPLC, and LC-MS methods during drug substance and drug product release testing [1].

Medicinal Chemistry: Scaffold & SAR Exploration

Researchers investigating the 2,4-diaminopyrimidine pharmacophore use this compound to explore the impact of N-oxide removal on target binding, cellular permeability, and metabolic stability. Its distinct LogP (0.8 vs. 1.24) and pKa profile (dual pKa vs. single pKa) make it an essential tool for deconvoluting the structural features responsible for Minoxidil's polypharmacology .

Chemical Synthesis: Building Block for Kinase Inhibitors

The 2,4-diaminopyrimidine core is a privileged scaffold for ATP-competitive kinase inhibitors. 6-(1-Piperidinyl)-2,4-pyrimidinediamine serves as a versatile building block for further derivatization, including alkylation, acylation, and palladium-catalyzed cross-coupling reactions, to generate focused libraries of potential CDK, JAK, or other kinase inhibitors .

Application
Selection Property
Validation Focus
Pharmaceutical QC impurity reference
Mass-differential impurity profiling
HPLC/LC-MS purity release testing
Medicinal chemistry SAR studies
Physicochemical divergence from parent drug
Binding, permeability, metabolic stability
Chemical synthesis building block
2,4-Diaminopyrimidine core with piperidine handle
Derivatization feasibility (alkylation, coupling)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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